
Isoxathion
Descripción general
Descripción
Isoxathion is a molecular chemical with the molecular formula C13H16NO4PS . It is an insecticide, specifically an isoxazole organothiophosphate insecticide .
Synthesis Analysis
Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is always imperative to unleash new eco-friendly synthetic strategies . A one-pot methodology has been used for the synthesis of isoxazole derivatives .
Molecular Structure Analysis
The molecular weight of Isoxathion is 313.31 g/mol . The IUPAC Standard InChI of Isoxathion is InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
Isoxathion is a yellowish liquid . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.
Aplicaciones Científicas De Investigación
Insecticide
Isoxathion is an insecticide effective against many sucking and chewing insects for a variety of food and non-food applications . It is used to control pests such as aphids, coccidae, scale insects, and other insect pests .
Application in Agriculture
Isoxathion is used in a variety of applications in agriculture. It is applied to crops such as fruits and vegetables to protect them from pest infestations .
Use in Ornamentals
Apart from fruits and vegetables, Isoxathion is also used in ornamentals. It helps in controlling the pests that affect the growth and aesthetics of ornamental plants .
Soil Persistence
The persistence and degradation of Isoxathion were studied in three soil types under laboratory conditions . Persistence was influenced by soil type and moisture content .
Biodegradation
Isoxathion undergoes biodegradation to a number of products with concomitant release of 14 CO 2 . Some of the identified metabolites include 3-Hydroxy-5-phenylisoxazole, 5-phenyl-4-oxazolin-2-one, benzoylacetamide, and benzoic acid .
Fungicidal Activity
Isoxathion has fungicidal activity. However, its initial metabolite or hydrolyzate was adsorbed to soil to a much greater extent than Isoxathion, which explains the rapid disappearance of its fungicidal activity in soil .
Safety And Hazards
Isoxathion is classified as Acute toxicity - Category 3, both Oral and Dermal. It is also classified as Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
diethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSCIWHRZJSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042080 | |
| Record name | Isoxathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [HSDB] | |
| Record name | Isoxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 °C/0.15 mmHg | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in organic solvents., In water, 1.9 mg/l @ 25 °C | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000222 [mmHg] | |
| Record name | Isoxathion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5740 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/ | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isoxathion | |
Color/Form |
Yellowish liquid | |
CAS RN |
18854-01-8 | |
| Record name | Isoxathion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18854-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxathion [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018854018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxathion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl O-5-phenylisoxazol-3-ylphosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXATHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRA3YFG6CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXATHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isoxathion?
A1: Isoxathion is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerves and muscles.
Q2: How does the inhibition of acetylcholinesterase by Isoxathion manifest in insects?
A2: The accumulation of acetylcholine due to AChE inhibition by Isoxathion causes a range of symptoms in insects, including tremors, paralysis, and eventually death []. The specific symptoms and their severity depend on the insect species, the developmental stage of the insect, and the dose of Isoxathion.
Q3: Can Isoxathion affect non-target organisms?
A3: Yes, Isoxathion can inhibit AChE in non-target organisms, including mammals, birds, and fish []. While generally considered less toxic to mammals than some other organophosphates, Isoxathion can still cause adverse effects in humans and other mammals upon exposure [].
Q4: What is the molecular formula and weight of Isoxathion?
A4: The molecular formula of Isoxathion is C13H16NO4PS, and its molecular weight is 313.33 g/mol.
Q5: Is there any spectroscopic data available for Isoxathion?
A5: While the provided research papers do not delve into detailed spectroscopic data, general information on the spectroscopic characteristics of organophosphate insecticides can be found in chemistry resources. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to elucidate the structure and confirm the identity of Isoxathion.
Q6: How is Isoxathion metabolized in plants?
A6: Isoxathion is rapidly metabolized in plants. The primary metabolic pathway involves hydrolysis to 3-hydroxy-5-phenylisoxazole, which is further transformed into water-soluble compounds like 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole and 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one [].
Q7: What about Isoxathion degradation in soil?
A7: Isoxathion degradation in soil is influenced by factors like soil type and moisture content. The half-life in non-flooded soils can range from 15 to 40 days at a 30 ppm dose []. Flooding significantly accelerates the degradation process. Biodegradation is a key process, with 3-Hydroxy-5-phenylisoxazole identified as a key intermediate [, ].
Q8: Has resistance to Isoxathion been observed in insect populations?
A8: Yes, resistance to Isoxathion and cross-resistance to other organophosphate insecticides have been documented in several insect species, including the rice brown planthopper (Nilaparvata lugens) [, ]. This highlights the importance of resistance monitoring and management strategies in areas where Isoxathion is used.
Q9: What analytical methods are commonly used to detect and quantify Isoxathion residues?
A9: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, ] are widely employed for Isoxathion analysis. Detection methods coupled with these separation techniques include flame photometric detection (FPD) [], nitrogen-phosphorus detection (NPD) [], and mass spectrometry (MS) [, ].
Q10: What is the environmental fate of Isoxathion?
A10: Isoxathion can potentially impact the environment through various routes. While its degradation in soil is relatively fast, leaching to groundwater can occur [, ]. Additionally, its toxicity to aquatic organisms raises concerns about water contamination []. Monitoring and mitigation strategies are essential to minimize its environmental impact.
Q11: Are there alternatives to Isoxathion for pest control?
A11: Yes, alternative insecticides and integrated pest management (IPM) strategies can be considered []. IPM approaches involve a combination of methods, such as cultural control, biological control (e.g., using parasitoids) [, ], and the judicious use of less toxic insecticides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



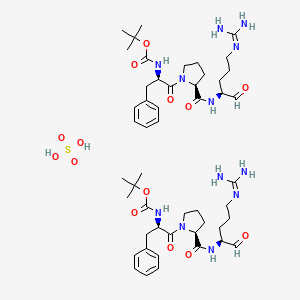
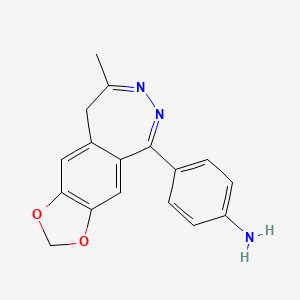
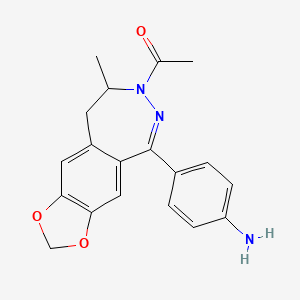
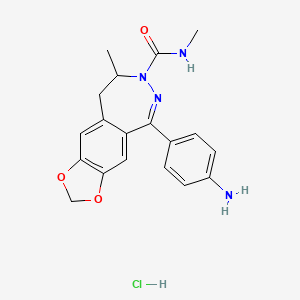


![(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine](/img/structure/B1672575.png)
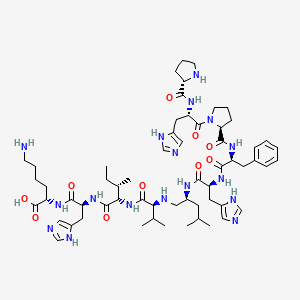
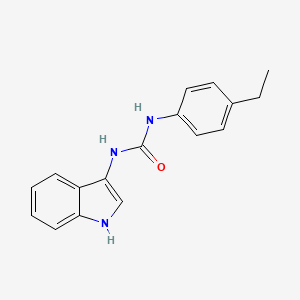
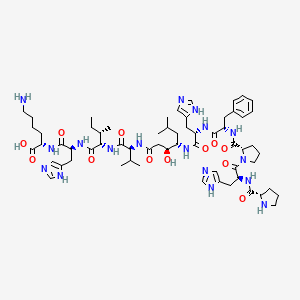
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)


![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)